N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-(2,3-Dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydro-1-benzofuran core substituted with two methyl groups at the 2-position. The benzofuran moiety is linked via an ether oxygen to an acetamide group, which is further substituted with a 2,3-dichlorophenyl ring.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-5-3-8-14(17(11)24-18)23-10-15(22)21-13-7-4-6-12(19)16(13)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTQVYNAQGDDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
- Anticancer Properties : Preliminary studies suggest that this compound has cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating effective dosage levels .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of the compound on MCF-7 cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The compound's IC50 was determined to be approximately 25 µM, suggesting a promising therapeutic window for further development .
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, this compound was administered to models exhibiting acute inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .
Research Findings
Recent investigations into the compound have revealed several critical insights:
- Structure–Activity Relationship (SAR) : Variations in the substituents on the benzofuran moiety significantly affect biological activity. Modifications can enhance potency against specific targets while minimizing side effects .
- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties with good oral bioavailability and metabolic stability, making it a viable candidate for drug development .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 364.24 g/mol. Its structure features a dichlorophenyl group and a benzofuran moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines. The presence of the benzofuran ring enhances cytotoxicity against various cancer types due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Compound 2 | U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity through cell cycle arrest |
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX). In particular, it can inhibit COX-1 and COX-2, which are crucial in the inflammatory response. The inhibition percentages noted were 85.91% for COX-2 at , indicating strong anti-inflammatory potential .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental setups:
- Study on Anticancer Activity : A study reported that a derivative of this compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells (A549), with an IC50 value indicating potent activity compared to standard chemotherapeutics like cisplatin .
- Inflammation Model : In vivo studies demonstrated that administration of the compound reduced tumor growth in mice models by modulating inflammatory responses and promoting apoptosis in tumor cells .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ether functional groups in this compound undergo hydrolysis under specific conditions:
Acidic Hydrolysis
- Conditions : Concentrated HCl at 283.15 K (10°C) .
- Outcome : The amide bond cleaves to yield 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid and 2,3-dichloroaniline.
- Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
Basic Hydrolysis
- Conditions : Aqueous NaOH under reflux.
- Outcome : Similar cleavage of the amide bond, forming the sodium salt of the carboxylic acid.
Alkylation and Acylation
The amide nitrogen and hydroxyl groups (if generated via hydrolysis) participate in alkylation and acylation:
N-Alkylation
- Conditions : Methanol, catalytic transfer hydrogenation .
- Outcome : Substitution at the amide nitrogen to form N-methyl derivatives.
O-Acylation
- Conditions : Thionyl chloride (SOCl₂) followed by reaction with acetyl chloride .
- Outcome : Acetylation of the hydroxyl group in hydrolyzed intermediates.
Cyclization and Ring-Opening Reactions
The benzofuran moiety undergoes cyclization or ring-opening under controlled conditions:
Cyclization
- Conditions : Heat (353.15 K) or Lewis acid catalysts (e.g., AlCl₃).
- Outcome : Formation of fused heterocyclic compounds via intramolecular reactions.
Ring-Opening
- Conditions : Strong acids (e.g., H₂SO₄) or bases (e.g., KOtBu) .
- Outcome : Cleavage of the furan ring to form dihydroxy intermediates.
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Cyclization | 353.15 K, 6 h | Fused tricyclic derivatives | |
| Ring-opening | H₂SO₄ (conc.), reflux | 2,3-Dihydroxybenzofuran derivatives |
Nitration
- Conditions : HNO₃/H₂SO₄ at 323.15 K .
- Outcome : Nitro group substitution at the para position of the dichlorophenyl ring.
Nucleophilic Displacement
Stability and Degradation
The compound exhibits sensitivity to:
- Light : Photodegradation via radical mechanisms.
- Moisture : Hydrolysis of the amide bond accelerates in humid conditions.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The target compound’s acetamide nitrogen is substituted with a 2,3-dichlorophenyl group. Key structural analogs differ in the aryl substituent, influencing electronic properties and bioactivity:
Key Observations :
Compounds with Dihydrobenzofuran-O-Acetamide Core
The dihydrobenzofuran-7-yloxy-acetamide scaffold is shared across several analogs, differing in N-substituents and additional functional groups:
Key Observations :
- In contrast, the ethyl group in simplifies the structure but may reduce bioactivity.
- Pesticidal Relevance : The trifluoromethylbenzothiazole analog () highlights the role of halogenation and heterocycles in pesticidal applications, a possible avenue for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
